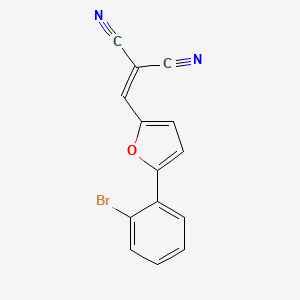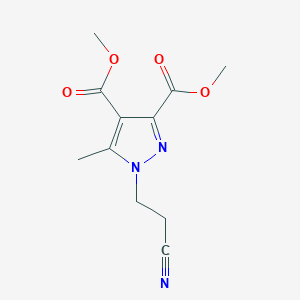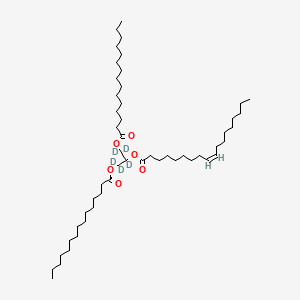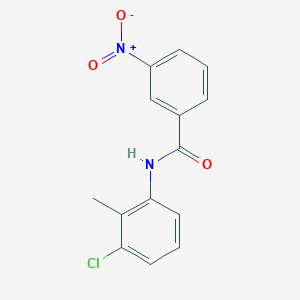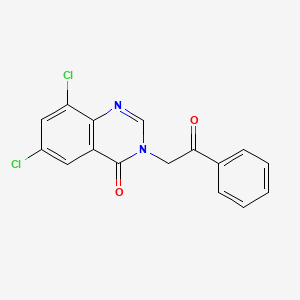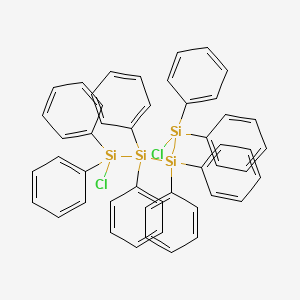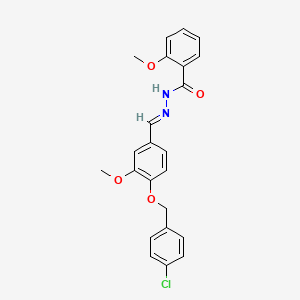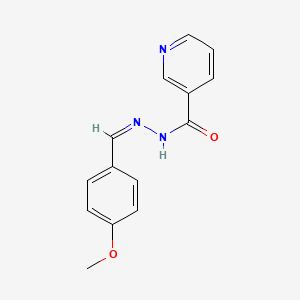![molecular formula C17H12O4 B11940365 Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]- CAS No. 2140866-80-2](/img/structure/B11940365.png)
Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoyl group substituted with a propyn-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]- typically involves the introduction of a propyn-1-yloxy group into a benzoic acid derivative. One common method involves the reaction of 4-hydroxybenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]- .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The propyn-1-yloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: The compound is utilized in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]- involves its interaction with molecular targets such as enzymes and receptors. The propyn-1-yloxy group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the benzoyl group can participate in non-covalent interactions such as hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-(2-propyn-1-yloxy)-: Similar structure but lacks the additional benzoyl group.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains an additional benzoyl group, making it more complex.
Uniqueness
Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]- is unique due to the presence of both a benzoyl group and a propyn-1-yloxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
2140866-80-2 |
|---|---|
Formule moléculaire |
C17H12O4 |
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
3-(4-prop-2-ynoxybenzoyl)benzoic acid |
InChI |
InChI=1S/C17H12O4/c1-2-10-21-15-8-6-12(7-9-15)16(18)13-4-3-5-14(11-13)17(19)20/h1,3-9,11H,10H2,(H,19,20) |
Clé InChI |
ZQWRDUVGHBGHPV-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


